dimethyl 5-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]isophthalate
Description
Dimethyl 5-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]isophthalate is a complex heterocyclic compound featuring a fused beta-carboline-pyrrolidinone core linked to a dimethyl isophthalate moiety. Beta-carbolines are tricyclic indole alkaloids known for their biological activities, including neuropharmacological and antitumor effects .
Properties
Molecular Formula |
C25H23N3O6 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
dimethyl 5-[2,5-dioxo-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pyrrolidin-1-yl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C25H23N3O6/c1-33-24(31)14-9-15(25(32)34-2)11-16(10-14)28-22(29)12-21(23(28)30)27-8-7-18-17-5-3-4-6-19(17)26-20(18)13-27/h3-6,9-11,21,26H,7-8,12-13H2,1-2H3 |
InChI Key |
XMVSKCXCWBIFCP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=CC=CC=C45)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]isophthalate typically involves multiple steps. One common method includes the reaction of a beta-carboline derivative with a pyrrolidinyl isophthalate under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]isophthalate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Dimethyl 5-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]isophthalate has several scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl 5-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]isophthalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The provided evidence highlights compounds with overlapping structural motifs (e.g., fused heterocycles, nitrophenyl substituents, and ester groups). Below is a comparative analysis:
Structural Similarities and Differences
Key Observations :
- The target compound’s beta-carboline-pyrrolidinone scaffold is distinct from the pyrazole-tetrahydropyrimidine () and imidazopyridine () systems.
- Ester groups (dimethyl isophthalate vs. diethyl dicarboxylate in ) influence solubility and metabolic stability.
Physicochemical and Spectral Data
Analysis :
- Higher melting points in and correlate with nitro and cyano groups, which enhance crystallinity.
Biological Activity
Dimethyl 5-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]isophthalate (CAS Number: 1144445-70-4) is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O6 |
| Molecular Weight | 461.4666 g/mol |
| SMILES | COC(=O)c1cc(cc(c1)C(=O)OC)N1C(=O)CC(C1=O)N1CCc2c(C1)[nH]c1c2cccc1 |
Biological Activity Overview
This compound is derived from β-carboline structures, which are known for their diverse biological activities including antimalarial and anticancer properties.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of β-carboline derivatives. For instance, a related β-carboline derivative demonstrated significant in vitro activity against Plasmodium falciparum, with an IC50 value of less than 1 μg/mL. This suggests that compounds with similar structures to this compound may also exhibit potent antimalarial effects .
The proposed mechanisms through which β-carboline derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Many β-carbolines inhibit enzymes critical for the survival and replication of malaria parasites.
- Interference with Metabolic Pathways : These compounds may disrupt metabolic pathways in parasites leading to cell death.
Case Study 1: Antimalarial Efficacy
In a study evaluating the effectiveness of various β-carboline derivatives against P. falciparum, it was found that specific modifications to the β-carboline structure significantly enhanced antimalarial activity. The study reported that derivatives with specific functional groups exhibited IC50 values ranging from 0.09 to 4.82 μg/mL against both chloroquine-sensitive and resistant strains .
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of several β-carboline derivatives on human cell lines. The results indicated that while some derivatives showed promising antimalarial activity, they also exhibited varying degrees of cytotoxicity. It was crucial to balance efficacy against P. falciparum with safety profiles in human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
